Peficitinib

説明

特性

CAS番号 |

944118-01-8 |

|---|---|

分子式 |

C18H22N4O2 |

分子量 |

326.4 g/mol |

IUPAC名 |

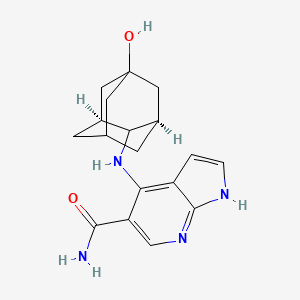

4-[[(1R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |

InChI |

InChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22)/t9?,10-,11?,14?,18?/m1/s1 |

InChIキー |

DREIJXJRTLTGJC-LIDVPHFLSA-N |

異性体SMILES |

C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O |

正規SMILES |

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Peficitinib; ASP015K; ASP015K; ASP 015K; JNJ54781532; JNJ54781532; JNJ 54781532. |

製品の起源 |

United States |

Foundational & Exploratory

Peficitinib's Selectivity Profile for JAK Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile of peficitinib, a Janus kinase (JAK) inhibitor, for the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. This document summarizes key quantitative data, outlines detailed experimental methodologies for assessing selectivity, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and the JAK-STAT Pathway

This compound (ASP015K) is an orally active JAK inhibitor that has been investigated for the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2][3] The therapeutic effects of this compound are mediated through its inhibition of the JAK-STAT signaling pathway.[4] This pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[4][5]

The JAK family comprises four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[6] These kinases associate with cytokine receptors in pairs and, upon cytokine binding, phosphorylate each other and the receptor.[7] This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by the JAKs.[6][7] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes.[5][7] By inhibiting JAKs, this compound can modulate the downstream effects of these cytokine signals.[4]

This compound's Selectivity Profile: Quantitative Data

The selectivity of a JAK inhibitor is a critical aspect of its pharmacological profile, as the different JAK isoforms have distinct roles in mediating cytokine signaling.[8] The inhibitory activity of this compound against each JAK isoform is typically quantified by determining the half-maximal inhibitory concentration (IC50) in biochemical assays.

| Kinase Target | This compound IC50 (nM) |

| JAK1 | 3.9[1][2][6] |

| JAK2 | 5.0[1][2][6] |

| JAK3 | 0.7[1][2][6] |

| TYK2 | 4.8[1][2][6] |

Table 1: Biochemical IC50 values of this compound for JAK family kinases. These values were determined in cell-free enzymatic assays and indicate a moderate selectivity for JAK3.

Experimental Protocols

The determination of a JAK inhibitor's selectivity profile involves both biochemical and cellular assays. Below are detailed methodologies representative of those used to characterize compounds like this compound.

Biochemical Kinase Inhibition Assay (Enzymatic Assay)

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK isoforms.

Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

ATP (Adenosine triphosphate)

-

A specific peptide substrate for each kinase

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound at various concentrations

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Enzyme and Substrate Preparation: The JAK enzyme and its corresponding peptide substrate are diluted in the assay buffer.

-

Compound Incubation: this compound is serially diluted and pre-incubated with the JAK enzyme.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.

-

Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to a control without any inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular STAT Phosphorylation Assay

Cell-based assays provide a more biologically relevant context by measuring the inhibition of JAK-STAT signaling within a whole-cell system.

Objective: To assess the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in cells.

Materials:

-

Human cell lines (e.g., peripheral blood mononuclear cells - PBMCs)

-

Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2/TYK2, IFN-α for JAK1/TYK2)

-

This compound at various concentrations

-

Cell culture medium

-

Fixation and permeabilization buffers

-

Fluorescently labeled antibodies specific for phosphorylated STAT proteins (pSTAT)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate and prepare the desired cell type (e.g., PBMCs).

-

Compound Pre-incubation: Incubate the cells with various concentrations of this compound for a defined period.

-

Cytokine Stimulation: Add a specific cytokine to the cell culture to activate a particular JAK-STAT pathway.

-

Fixation and Permeabilization: Stop the reaction by fixing the cells and then permeabilize the cell membrane to allow antibodies to enter.

-

Intracellular Staining: Stain the cells with a fluorescently labeled antibody that specifically binds to the phosphorylated form of the target STAT protein.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the level of pSTAT in each sample.

-

Data Analysis: Determine the IC50 value by plotting the inhibition of STAT phosphorylation against the concentration of this compound.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context of this compound's mechanism of action and the methods used for its characterization, the following diagrams are provided.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Caption: Workflow for a biochemical kinase inhibition assay.

Caption: Workflow for a cellular STAT phosphorylation assay.

Conclusion

This compound is a potent inhibitor of all four JAK family members, with moderate selectivity for JAK3 in biochemical assays. The comprehensive characterization of its selectivity profile through both enzymatic and cellular assays is crucial for understanding its mechanism of action and potential therapeutic applications. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals in the field of drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. mybiosource.com [mybiosource.com]

- 3. raybiotech.com [raybiotech.com]

- 4. benchchem.com [benchchem.com]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Peficitinib's Pan-JAK Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peficitinib (ASP015K) is a potent, orally bioavailable Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis. As a pan-JAK inhibitor, it targets multiple members of the JAK family—JAK1, JAK2, JAK3, and TYK2—with varying degrees of affinity, showing moderate selectivity for JAK3.[1][2] This technical guide provides an in-depth analysis of the crystal structure of this compound in complex with the kinase domains of JAK1, JAK2, JAK3, and TYK2. We will detail the structural interactions that govern its binding and inhibitory activity, present quantitative binding and crystallographic data, and outline the experimental protocols for protein expression, purification, crystallization, and binding affinity determination. Furthermore, this guide includes visualizations of the canonical JAK-STAT signaling pathway and a generalized experimental workflow for the structural determination of JAK-inhibitor complexes.

Introduction: The Role of Janus Kinases in Autoimmune Disorders

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are essential for transducing cytokine-mediated signals via the JAK-STAT pathway.[3] This signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immunity, and hematopoiesis.[3] Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, inhibiting JAKs has emerged as a promising therapeutic strategy.

This compound is a small molecule inhibitor that targets the ATP-binding site of JAKs, thereby preventing the phosphorylation of STATs and interrupting the downstream signaling cascade.[1] Understanding the precise molecular interactions between this compound and the different JAK isoforms at an atomic level is crucial for the rational design of next-generation inhibitors with improved selectivity and efficacy.

Quantitative Data

This compound Binding Affinity

This compound has been shown to inhibit all four JAK family members with nanomolar potency. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| JAK1 | 3.9[4][5][6][7] |

| JAK2 | 5.0[4][5][6][7] |

| JAK3 | 0.7[4][5][7] |

| TYK2 | 4.8[4][5][6][7] |

Table 1: In vitro inhibitory potency of this compound against the four JAK isoforms.

Crystallographic Data for this compound-JAK Complexes

The crystal structures of this compound in complex with the kinase domains of JAK1, JAK2, JAK3, and TYK2 have been determined by X-ray diffraction. The key crystallographic data are presented in the table below.

| Complex | PDB ID | Resolution (Å) | R-Value Work | R-Value Free |

| This compound-JAK1 | 6AAH | 1.83 | 0.224 | 0.255 |

| This compound-JAK2 | 6AAJ | 2.37 | 0.208 | 0.262 |

| This compound-JAK3 | 6AAK | 2.67 | 0.269 | 0.326 |

| This compound-TYK2 | 6AAM | 1.98 | 0.202 | 0.238 |

Table 2: Crystallographic data for this compound in complex with JAK1, JAK2, JAK3, and TYK2.

Structural Insights into this compound-JAK Interactions

The crystal structures reveal that this compound binds to the ATP-binding site of the JAK kinase domains. A key interaction is the formation of triple hydrogen bonds between the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold of this compound and the hinge region of the kinases.[1][2] Interestingly, the binding orientation of this scaffold differs among the JAK isoforms, which is suggested to be influenced by the presence of unfavorable water molecules in the binding pocket.[1][2]

Signaling Pathway and Experimental Workflow

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling pathway is a primary target for this compound. The following diagram illustrates the key steps in this pathway, from cytokine binding to gene transcription, and indicates the point of inhibition by this compound.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Structure Determination

The determination of the crystal structure of a this compound-JAK complex involves a multi-step process, from protein expression to structure refinement. The following diagram outlines a typical workflow.

Caption: A generalized experimental workflow for determining the crystal structure of a this compound-JAK complex.

Experimental Protocols

Protein Expression and Purification of JAK Kinase Domains

A generalized protocol for the expression and purification of JAK kinase domains for crystallographic studies is outlined below, based on common methodologies.[8][9][10][11]

-

Gene Expression: The DNA sequence encoding the human JAK kinase domain (e.g., for JAK1, JAK2, JAK3, or TYK2) is cloned into a suitable expression vector, such as a baculovirus transfer vector for expression in insect cells (e.g., Spodoptera frugiperda Sf9 cells).[8][12] Recombinant baculovirus is generated and used to infect the insect cells for protein expression.

-

Cell Lysis and Initial Purification: The cells are harvested and lysed. The soluble fraction containing the JAK kinase domain is then subjected to affinity chromatography, typically using a resin that binds to a purification tag (e.g., a polyhistidine-tag) fused to the protein.

-

Tag Removal and Further Purification: The affinity tag is cleaved from the JAK kinase domain using a specific protease. The protein is then further purified using techniques such as ion-exchange chromatography and size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

Crystallization of the this compound-JAK Complex

The following is a general protocol for the crystallization of a JAK kinase domain in complex with this compound.

-

Complex Formation: The purified JAK kinase domain is incubated with an excess of this compound to ensure the formation of the inhibitor-protein complex.

-

Crystallization Screening: The this compound-JAK complex is subjected to high-throughput crystallization screening using various commercially available or in-house prepared crystallization screens. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[13]

-

Crystal Optimization: Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, temperature, and protein concentration) are optimized to obtain diffraction-quality crystals.

-

Cryo-protection and Data Collection: Crystals are cryo-protected by soaking them in a solution containing a cryoprotectant (e.g., glycerol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.[13]

Biochemical Kinase Assay for IC50 Determination

The inhibitory activity of this compound against the JAK isoforms is typically determined using an in vitro biochemical kinase assay.[14]

-

Assay Components: The assay mixture typically contains the purified recombinant human JAK enzyme, a specific peptide substrate, and ATP.

-

Inhibitor Incubation: The JAK enzyme is pre-incubated with varying concentrations of this compound.

-

Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The enzyme catalyzes the transfer of a phosphate group from ATP to the peptide substrate.

-

Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production lumimetrically.[14]

-

IC50 Calculation: The percentage of kinase inhibition is calculated for each this compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.[14]

Conclusion

This technical guide has provided a comprehensive overview of the structural and quantitative aspects of this compound's interaction with the Janus kinase family. The crystallographic data reveal the molecular basis for its potent pan-JAK inhibition, highlighting key interactions within the ATP-binding site. The provided experimental protocols offer a foundation for researchers aiming to replicate or build upon these findings. A thorough understanding of the structure-activity relationship of this compound and other JAK inhibitors is paramount for the continued development of targeted therapies for a range of autoimmune and inflammatory disorders.

References

- 1. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6aah - Crystal structure of JAK1 in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Investigation of Potential Drug–Drug Interactions between this compound (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Production and crystallization of recombinant JAK proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression, purification, characterization and crystallization of non- and phosphorylated states of JAK2 and JAK3 kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein Expression and Crystallization - Dept of Biochemistry - University at Buffalo [medicine.buffalo.edu]

- 11. HIGH-THROUGHPUT PROTEIN PURIFICATION FOR X-RAY CRYSTALLOGRAPHY AND NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Peficitinib (ASP015K): A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peficitinib (ASP015K) is an orally bioavailable Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis in several countries.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and chemical synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource detailing the scientific journey from a lead compound to a clinically effective therapeutic agent. This document includes a summary of key quantitative data, detailed experimental protocols for pivotal assays, and visualizations of the core signaling pathway, discovery workflow, and chemical synthesis route.

Discovery and Mechanism of Action

Identification of a Novel Pan-JAK Inhibitor

This compound, also known as ASP015K, was identified as a novel, orally bioavailable inhibitor of the Janus kinase family.[3][4] The discovery process originated from a lead compound, which underwent significant chemical modification at the C4-position of its 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold. This optimization led to a substantial increase in both JAK inhibitory activity and metabolic stability in liver microsomes.[3]

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound functions as a pan-JAK inhibitor, targeting all four members of the JAK family: JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2).[5][6] It exhibits moderate selectivity for JAK3.[3] The JAK-STAT signaling pathway is a critical cascade in mediating the effects of numerous pro-inflammatory cytokines implicated in autoimmune diseases such as rheumatoid arthritis. By inhibiting the enzymatic activity of JAKs, this compound effectively blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This prevention of STAT activation curtails their translocation to the cell nucleus, thereby downregulating the transcription of genes involved in inflammation and immune responses.[7] Specifically, this compound has been shown to inhibit the IL-2-dependent proliferation of T cells and the phosphorylation of STAT5 in vitro and ex vivo.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro potency against JAK enzymes and its pharmacokinetic properties in various species.

Table 1: In Vitro Inhibitory Activity of this compound against JAK Isoforms

| Janus Kinase Isoform | IC₅₀ (nM) |

| JAK1 | 3.9[7][8] |

| JAK2 | 5.0[7][8] |

| JAK3 | 0.7[7][8] |

| TYK2 | 4.8[7] |

Table 2: In Vitro and In Vivo Pharmacological Activity of this compound

| Assay | Species/System | Endpoint | Value |

| IL-2-induced T cell proliferation | Human | IC₅₀ | 10 nM[7][8] |

| IL-2-induced STAT5 phosphorylation | Rat (whole blood) | IC₅₀ | 124 nM[7][8] |

| IL-2-induced STAT5 phosphorylation | Human (lymphocytes) | IC₅₀ | 127 nM[7][8] |

| Adjuvant-Induced Arthritis Model | Rat | ED₅₀ (paw swelling) | 2.7 mg/kg[7][8] |

Table 3: Pharmacokinetic Parameters of this compound in Healthy Chinese Subjects (Single Dose, Fasted)

| Dose | Cₘₐₓ (ng/mL) | tₘₐₓ (hr) | AUC₀₋ᵢₙ𝒻 (ng·h/mL) | t₁/₂ (hr) |

| 50 mg | 138.4 ± 34.1 | 1.0 (1.0-1.5) | 711.0 ± 158.5 | 7.4 ± 1.5 |

| 100 mg | 309.8 ± 117.4 | 1.5 (1.0-2.0) | 1655.8 ± 457.7 | 8.8 ± 2.0 |

| 150 mg | 441.5 ± 140.7 | 1.0 (0.5-2.0) | 2886.5 ± 1032.5 | 13.0 ± 5.2 |

| Data are presented as mean ± standard deviation for Cₘₐₓ, AUC₀₋ᵢₙ𝒻, and t₁/₂. For tₘₐₓ, data are presented as median (range). Data from Gao et al., 2022. |

Experimental Protocols

JAK Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against JAK enzymes.

Objective: To quantify the 50% inhibitory concentration (IC₅₀) of this compound against purified JAK1, JAK2, JAK3, and TYK2 enzymes.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

ATP

-

Specific peptide substrate for each kinase

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (test compound) at various concentrations

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well plates

Procedure:

-

Enzyme and Substrate Preparation: Dilute the JAK enzyme and its corresponding peptide substrate to the desired concentrations in the assay buffer.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Incubation: Add the diluted this compound and the JAK enzyme solution to the wells of a 96-well plate. Pre-incubate for a specified period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined duration (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction by adding the detection reagent from the ADP-Glo™ kit. This reagent simultaneously terminates the kinase reaction and measures the amount of ADP produced.

-

Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based STAT5 Phosphorylation Assay

This protocol describes a method to assess the inhibitory effect of this compound on cytokine-induced STAT5 phosphorylation in whole blood or isolated lymphocytes.

Objective: To determine the IC₅₀ of this compound for the inhibition of IL-2-induced STAT5 phosphorylation.

Materials:

-

Freshly collected human or rat whole blood, or isolated peripheral blood mononuclear cells (PBMCs)

-

Recombinant human or rat Interleukin-2 (IL-2)

-

This compound at various concentrations

-

Fixation buffer (e.g., BD Cytofix™)

-

Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

-

Fluorescently labeled anti-phospho-STAT5 (pSTAT5) antibody

-

Flow cytometer

Procedure:

-

Compound Incubation: Pre-incubate the whole blood or PBMC samples with varying concentrations of this compound for a specified time (e.g., 1 hour) at 37°C.

-

Cytokine Stimulation: Stimulate the cells with a predetermined concentration of IL-2 for a short period (e.g., 15 minutes) at 37°C to induce STAT5 phosphorylation.

-

Cell Fixation: Stop the stimulation by adding a fixation buffer and incubate for 10 minutes at 37°C.

-

Permeabilization: Permeabilize the cells by adding a permeabilization buffer and incubating on ice for 30 minutes.

-

Immunostaining: Stain the cells with a fluorescently labeled anti-pSTAT5 antibody for 30-60 minutes at 4°C in the dark.

-

Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer.

-

Data Analysis: The mean fluorescence intensity (MFI) of the pSTAT5 signal is determined for each concentration of this compound. The IC₅₀ value is calculated by plotting the percentage of inhibition of pSTAT5 MFI against the logarithm of the this compound concentration.

Rat Adjuvant-Induced Arthritis (AIA) Model

This protocol details the induction of arthritis in rats and the evaluation of the therapeutic efficacy of this compound.

Objective: To assess the in vivo anti-inflammatory and disease-modifying effects of this compound in a rat model of rheumatoid arthritis.

Materials:

-

Lewis rats (or other susceptible strain)

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for paw volume measurement

-

Arthritis scoring system

Procedure:

-

Induction of Arthritis: On day 0, induce arthritis by a single subcutaneous injection of CFA (e.g., 0.1 mL of a 10 mg/mL suspension) into the base of the tail or a hind paw of each rat.

-

Treatment Administration: For a prophylactic regimen, begin daily oral administration of this compound or vehicle control on day 0. For a therapeutic regimen, start treatment after the onset of clinical signs of arthritis (e.g., day 10). Doses can range from 1 to 30 mg/kg.[8]

-

Clinical Assessment: Monitor the rats daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

-

Paw Volume Measurement: Measure the volume of both hind paws using a plethysmometer or calipers at regular intervals throughout the study.

-

Arthritis Scoring: Score the severity of arthritis in each paw based on a predefined scale (e.g., 0-4, where 0 is normal and 4 is severe inflammation with ankylosis).

-

Radiographic and Histological Analysis: At the end of the study, perform radiographic analysis of the joints to assess bone and cartilage destruction. Histopathological examination of the joints can also be conducted to evaluate inflammation, pannus formation, and tissue damage.

-

Data Analysis: Compare the changes in paw volume, arthritis scores, and radiographic/histological parameters between the this compound-treated groups and the vehicle control group. The effective dose 50 (ED₅₀) can be calculated based on the dose-dependent inhibition of paw swelling.

Visualizations

JAK-STAT Signaling Pathway

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

This compound Discovery Workflow

Caption: A logical workflow for the discovery and development of this compound.

Chemical Synthesis of this compound

Caption: The multi-step chemical synthesis route for this compound Hydrobromide.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 3. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Safety of a Single Oral Dose of this compound (ASP015K) in Japanese Subjects with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Peficitinib: A Deep Dive into its Modulation of Cytokine Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of peficitinib, a Janus kinase (JAK) inhibitor, and its intricate role in modulating cytokine signaling pathways. This compound (ASP015K) is an oral therapeutic agent that has demonstrated efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis, by targeting the JAK-STAT signaling cascade, a critical communication network for numerous cytokines involved in inflammation and immune responses.[1][2] This document details the mechanism of action of this compound, presents key quantitative data on its inhibitory activity, outlines detailed experimental protocols for its characterization, and provides visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action: Inhibition of the JAK-STAT Pathway

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are essential for transducing signals from a multitude of cytokines and growth factors.[3][4] This signaling cascade, known as the JAK-STAT pathway, is pivotal in regulating immune cell development, activation, and function.[3][5]

The process begins when a cytokine binds to its specific receptor on the cell surface, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, the STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammatory responses.[3][4]

This compound exerts its therapeutic effect by functioning as a potent inhibitor of the JAK family of enzymes.[3][4] By binding to the ATP-binding site of JAKs, this compound blocks their kinase activity, thereby preventing the phosphorylation and activation of STAT proteins.[6] This disruption of the JAK-STAT signaling pathway effectively dampens the downstream effects of pro-inflammatory cytokines, leading to a reduction in inflammation and modulation of the immune response.[3][4]

Below is a diagram illustrating the canonical JAK-STAT signaling pathway and the point of intervention by this compound.

Quantitative Data: Inhibitory Profile and Clinical Efficacy

This compound has been characterized as a pan-JAK inhibitor, demonstrating activity against all four members of the JAK family.[2][7] Its inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.

In Vitro Enzymatic Inhibition

The following table summarizes the IC50 values of this compound against the different JAK isoforms.

| JAK Isoform | IC50 (nM) |

| JAK1 | 3.9[8] |

| JAK2 | 5.0[8] |

| JAK3 | 0.7[8] |

| TYK2 | 4.8[8] |

| Table 1: this compound IC50 Values for JAK Isoforms |

Cellular Activity: Inhibition of STAT Phosphorylation

The inhibitory effect of this compound on cytokine-induced STAT phosphorylation has been demonstrated in various cell-based assays. For instance, in human whole blood, this compound inhibits IL-2-induced STAT5 phosphorylation.[9]

Clinical Efficacy in Rheumatoid Arthritis

The efficacy of this compound has been evaluated in several clinical trials. The RAJ3 and RAJ4 studies, conducted in patients with rheumatoid arthritis who had an inadequate response to conventional disease-modifying antirheumatic drugs (DMARDs) or methotrexate, demonstrated significant improvements in clinical outcomes.[1] The primary endpoint in these studies was the American College of Rheumatology 20% improvement criteria (ACR20) response rate.

| Study | Treatment Group | ACR20 Response Rate at Week 12/ET |

| RAJ3 [1] | Placebo | 30.7% |

| This compound 100 mg | 57.7% | |

| This compound 150 mg | 74.5% | |

| RAJ4 [7] | Placebo | 21.8% |

| This compound 100 mg | 58.6% | |

| This compound 150 mg | 64.4% | |

| Table 2: ACR20 Response Rates from Phase III Clinical Trials |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro JAK Kinase Inhibition Assay (for IC50 Determination)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified JAK isoforms.

Objective: To determine the IC50 value of this compound for each JAK enzyme.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP (Adenosine Triphosphate).

-

A specific peptide substrate for each kinase.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

This compound at various concentrations.

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay).

Procedure:

-

Enzyme and Substrate Preparation: Dilute the JAK enzyme and its corresponding peptide substrate in the assay buffer to the desired concentrations.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup: In a microplate, add the JAK enzyme, the peptide substrate, and the various concentrations of this compound or DMSO (as a control).

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method, such as luminescence or fluorescence, following the manufacturer's instructions of the detection kit.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Western Blot Analysis of STAT Phosphorylation

This technique is used to detect and quantify the levels of phosphorylated STAT proteins in cells following cytokine stimulation and treatment with an inhibitor.

Objective: To assess the effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.

Materials:

-

Cell line or primary cells responsive to the cytokine of interest.

-

Cytokine (e.g., IL-2, IL-6, IFN-γ).

-

This compound.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (specific for phosphorylated STAT and total STAT).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density. Pre-incubate the cells with various concentrations of this compound for a specified time.

-

Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total STAT protein to serve as a loading control.

-

Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT signal.

-

Flow Cytometry Analysis of STAT Phosphorylation

Flow cytometry allows for the quantitative analysis of STAT phosphorylation at the single-cell level within heterogeneous cell populations.

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by this compound in specific immune cell subsets.

Materials:

-

Whole blood or isolated peripheral blood mononuclear cells (PBMCs).

-

Cytokine (e.g., IL-2, IL-6, IFN-γ).

-

This compound.

-

Fixation buffer (e.g., paraformaldehyde).

-

Permeabilization buffer (e.g., methanol).

-

Fluorochrome-conjugated antibodies against cell surface markers (to identify cell subsets) and phosphorylated STAT proteins.

-

Flow cytometer.

Procedure:

-

Sample Preparation and Treatment:

-

Collect whole blood or isolate PBMCs.

-

Aliquot the cells and pre-incubate with various concentrations of this compound.

-

-

Cytokine Stimulation: Add the specific cytokine to the cell suspensions and incubate for a short period at 37°C.

-

Fixation: Stop the stimulation by adding a fixation buffer and incubate at room temperature.

-

Permeabilization: Permeabilize the cells by adding a permeabilization buffer (e.g., ice-cold methanol) and incubating on ice.

-

Staining:

-

Wash the cells to remove the permeabilization buffer.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and the intracellular phosphorylated STAT protein.

-

-

Data Acquisition: Acquire the stained samples on a flow cytometer.

-

Data Analysis:

-

Gate on the specific cell populations of interest based on their surface marker expression.

-

Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each cell population and treatment condition.

-

Calculate the percentage of inhibition of STAT phosphorylation at each this compound concentration.

-

Conclusion

This compound is a potent pan-JAK inhibitor that effectively modulates cytokine signaling by blocking the JAK-STAT pathway. Its ability to inhibit multiple JAK isoforms translates into the suppression of a broad range of pro-inflammatory cytokine signals, which is the basis for its therapeutic efficacy in autoimmune diseases like rheumatoid arthritis. The quantitative data from in vitro and clinical studies, along with the detailed experimental protocols provided in this guide, offer a comprehensive understanding of the mechanism and characterization of this compound for researchers and drug development professionals in the field of immunology and pharmacology.

References

- 1. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to methotrexate: results of a phase III randomised, double-blind, placebo-controlled trial (RAJ4) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Patient- and physician-reported outcomes from two phase 3 randomized studies (RAJ3 and RAJ4) of this compound (ASP015K) in Asian patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Peficitinib's Modulation of STAT Phosphorylation in Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib is an orally administered small molecule that functions as an inhibitor of the Janus kinase (JAK) family of enzymes.[1] The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical cascade in mediating the cellular responses to a wide array of cytokines and growth factors, playing a pivotal role in the regulation of the immune system. Dysregulation of this pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases. This compound has demonstrated clinical efficacy in conditions such as rheumatoid arthritis.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its inhibitory effects on STAT phosphorylation in lymphocytes. It includes quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event leads to the dimerization of the receptor chains and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins, which are recruited from the cytoplasm. Upon binding, the STATs themselves are phosphorylated by the activated JAKs. This phosphorylation event triggers the dimerization of STAT proteins, which then translocate to the nucleus. In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. This process is integral to cellular proliferation, differentiation, survival, and inflammation.[3]

This compound exerts its therapeutic effects by inhibiting the kinase activity of the JAK family members, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] By blocking the function of these enzymes, this compound prevents the phosphorylation and subsequent activation of STAT proteins. This disruption of the signaling cascade leads to a reduction in the transcription of pro-inflammatory genes, thereby mitigating the inflammatory response.[3]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified through various in vitro assays, determining its half-maximal inhibitory concentration (IC50) against different JAK kinases and for the inhibition of cytokine-induced STAT phosphorylation in various cell types.

| Kinase | This compound IC50 (nM) |

| JAK1 | 3.9 |

| JAK2 | 5.0 |

| JAK3 | 0.7 |

| TYK2 | 4.8 |

Caption: In vitro inhibitory activity of this compound against Janus kinase (JAK) family enzymes.

| Cell Type | Cytokine Stimulus | STAT Target | This compound IC50 (nM) |

| Human Lymphocytes | Interleukin-2 (IL-2) | STAT5 | 127 |

| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | Interleukin-6 (IL-6) | STAT1 | Not explicitly quantified, but demonstrated concentration-dependent suppression.[4] |

| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | Interleukin-6 (IL-6) | STAT3 | Not explicitly quantified, but demonstrated concentration-dependent suppression.[4] |

| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | Interleukin-6 (IL-6) | STAT5 | Not explicitly quantified, but demonstrated concentration-dependent suppression.[4] |

Caption: Inhibitory activity of this compound on cytokine-induced STAT phosphorylation in human lymphocytes and rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).

Experimental Protocols

Assessment of IL-2-Induced STAT5 Phosphorylation in Human Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry

This protocol details a method for quantifying the inhibitory effect of this compound on IL-2-induced STAT5 phosphorylation in human PBMCs using flow cytometry.

1. Materials and Reagents:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium with 5% human serum

-

This compound

-

Recombinant Human Interleukin-2 (IL-2)

-

BD Phosflow™ Lyse/Fix Buffer (e.g., BD Biosciences, Cat. No. 558049)

-

BD Phosflow™ Perm Buffer III (e.g., BD Biosciences, Cat. No. 558050)

-

BD Pharmingen™ Stain Buffer (e.g., BD Biosciences, Cat. No. 554656)

-

Anti-human CD3 antibody (e.g., clone UCHT1)

-

Anti-human CD4 antibody (e.g., clone RPA-T4)

-

Anti-phospho-STAT5 (pY694) antibody (e.g., clone 47/Stat5)

-

Isotype control antibodies

-

FACS tubes (5 mL round-bottom polystyrene tubes)

-

Centrifuge

-

Flow cytometer

2. Experimental Procedure:

-

Cell Preparation:

-

Isolate PBMCs from fresh human whole blood using a suitable method such as Ficoll-Paque density gradient centrifugation.

-

Resuspend the isolated PBMCs in RPMI-1640 medium supplemented with 5% human serum.

-

(Optional) For some phospho-protein analyses, it may be beneficial to rest the PBMCs in culture for 2 hours at 37°C in a CO2 incubator to allow them to return to a basal state.[3][5]

-

-

This compound Treatment:

-

Pre-treat the PBMCs with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.

-

-

Cytokine Stimulation:

-

Stimulate the this compound-treated and control PBMCs with recombinant human IL-2 (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) at 37°C in a water bath.[6] An unstimulated control should also be included.

-

-

Fixation:

-

Permeabilization:

-

Centrifuge the fixed cells at 300 x g for 5-10 minutes and discard the supernatant.[5]

-

Vortex gently to loosen the cell pellet.

-

Resuspend the cells in cold BD Phosflow™ Perm Buffer III and incubate on ice for 30 minutes.[5] Methanol-based permeabilization is often optimal for detecting phosphorylated STAT proteins.[7]

-

-

Antibody Staining:

-

Wash the permeabilized cells twice with BD Pharmingen™ Stain Buffer.[5]

-

Resuspend the cell pellet in the stain buffer.

-

Add the appropriate fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD4) and intracellular phosphorylated STAT5 (e.g., anti-pSTAT5). Include an isotype control for the pSTAT5 antibody.

-

Incubate for 30-60 minutes at room temperature in the dark.[5][8]

-

-

Flow Cytometry Analysis:

-

Wash the stained cells once with BD Pharmingen™ Stain Buffer.[3]

-

Resuspend the cells in an appropriate buffer for flow cytometry analysis.

-

Acquire the samples on a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter, and then identify specific T-cell subsets (e.g., CD3+CD4+).

-

Quantify the median fluorescence intensity (MFI) of the pSTAT5 signal within the defined lymphocyte populations for each treatment condition.

-

Visualizations

JAK-STAT Signaling Pathway and this compound's Mechanism of Action

References

- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro pharmacological effects of this compound on lymphocyte activation: a potential treatment for systemic sclerosis with JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human PBMCs [bdbiosciences.com]

- 4. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bdj.co.jp [bdj.co.jp]

- 6. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia [mdpi.com]

- 7. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bdbiosciences.com [bdbiosciences.com]

Unraveling the Molecular Dance: Peficitinib's Binding Interactions within the ATP-binding Pockets of Janus Kinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: Molecular Binding Interactions of Peficitinib with ATP-binding Pockets

This compound, a potent Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of autoimmune diseases. Its efficacy stems from its ability to selectively bind to the ATP-binding pockets of the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This competitive inhibition disrupts the JAK-STAT signaling pathway, a critical cascade in the immune response. This technical guide provides a comprehensive analysis of the molecular interactions underpinning this compound's binding to these key enzymes, offering valuable insights for researchers and drug development professionals.

Quantitative Analysis of this compound's Binding Affinity

This compound exhibits potent inhibitory activity against all four JAK isoforms, with a moderate selectivity for JAK3. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a quantitative measure of its potency.[1][2][][4][5][6][7][8][9]

| Kinase | IC50 (nM) |

| JAK1 | 3.9 |

| JAK2 | 5.0 |

| JAK3 | 0.71 |

| TYK2 | 4.8 |

Table 1: Inhibitory Potency (IC50) of this compound against Janus Kinase Isoforms.

The JAK-STAT Signaling Pathway and this compound's Point of Intervention

The JAK-STAT signaling pathway is a principal mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, culminating in the regulation of gene expression. This compound exerts its therapeutic effect by intercepting this pathway at the initial phosphorylation step.

Figure 1: The JAK-STAT signaling pathway illustrating the inhibitory action of this compound on Janus Kinases (JAKs).

Detailed Molecular Interactions within the ATP-Binding Pocket

The crystal structures of this compound in complex with the kinase domains of JAK1 (PDB ID: 6AAH), JAK2 (PDB ID: 6AAJ), JAK3 (PDB ID: 6AAK), and TYK2 (PDB ID: 6AAM) reveal the intricate molecular interactions that govern its binding. A key feature of this interaction is the formation of three hydrogen bonds between the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold of this compound and the hinge region of the kinase.[10] While the core binding motif is conserved, subtle differences in the amino acid residues lining the ATP-binding pocket across the four JAK isoforms lead to variations in the binding mode of this compound.

A detailed analysis of the binding site interactions for each JAK kinase is presented below:

JAK1 (PDB: 6AAH)

-

Hinge Region: The pyrrolopyridine core forms crucial hydrogen bonds with the backbone of Leu959 and Glu957.

-

Hydrophobic Interactions: The adamantane moiety of this compound is nestled in a hydrophobic pocket formed by residues including Val909, Leu905, and Met956.

-

Solvent Front: The hydroxyl group on the adamantane ring extends towards the solvent-exposed region.

JAK2 (PDB: 6AAJ)

-

Hinge Region: Similar to JAK1, hydrogen bonds are formed with the backbone of Leu932 and Glu930.

-

Gatekeeper Residue: The adamantane group is in proximity to the gatekeeper residue Met929.

-

Unique Interactions: Subtle shifts in the orientation of the pyrrolopyridine ring are observed compared to its binding in JAK1, influenced by the surrounding residues.

JAK3 (PDB: 6AAK)

-

Hinge Region: The characteristic triple hydrogen bond pattern is observed with the backbone of Leu905 and Glu903.

-

Selectivity Pocket: The higher potency of this compound for JAK3 is attributed to favorable interactions within a specific sub-pocket.

-

Conformational Differences: The conformation of the P-loop in JAK3 upon this compound binding differs slightly from the other JAKs.

TYK2 (PDB: 6AAM)

-

Hinge Region: Hydrogen bonding with the hinge region is maintained.

-

Structural Water Molecules: Water-mediated interactions play a role in stabilizing the this compound-TYK2 complex.

-

WaterMap Analysis: Computational analysis suggests that the displacement of energetically unfavorable water molecules from the binding site contributes to the binding affinity.[10]

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against the four JAK kinases was determined using a standardized in vitro kinase assay. The general workflow for such an assay is outlined below.

Figure 2: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Methodology:

-

Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains were used. A fluorescently labeled peptide substrate and ATP were also utilized. This compound was serially diluted to various concentrations.

-

Assay Procedure: The kinase reaction was performed in a 384-well plate format. This compound or vehicle was pre-incubated with the respective JAK enzyme. The kinase reaction was initiated by the addition of a mixture of the peptide substrate and ATP.

-

Detection: The extent of substrate phosphorylation was measured using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

X-ray Crystallography

The three-dimensional structures of this compound in complex with the JAK kinases were determined by X-ray crystallography. The general workflow is depicted below.

Figure 3: A simplified workflow for determining the crystal structure of a protein-ligand complex.

Crystallization and Data Collection:

-

The kinase domains of JAK1, JAK2, JAK3, and TYK2 were expressed and purified.

-

Crystals of the apo-kinases were grown, and this compound was introduced by soaking the crystals in a solution containing the compound.

-

X-ray diffraction data were collected at a synchrotron source.[11][12][13][14][15][16]

Structure Solution and Refinement:

-

The structures were solved by molecular replacement using known kinase domain structures as search models.

-

The models were refined against the diffraction data, and this compound was built into the electron density maps.

-

The final structures were validated for their geometric quality.

Conclusion

This technical guide has provided a detailed overview of the molecular binding interactions of this compound with the ATP-binding pockets of the four Janus kinase isoforms. The quantitative binding data, coupled with the detailed structural analysis, offers a comprehensive understanding of the mechanism of action of this potent immunosuppressive agent. The provided experimental protocols serve as a valuable resource for researchers in the field of kinase inhibitor discovery and development. A thorough understanding of these molecular interactions is paramount for the rational design of next-generation JAK inhibitors with improved selectivity and efficacy.

References

- 1. ard.bmj.com [ard.bmj.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Investigation of Potential Drug–Drug Interactions between this compound (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. 6aak - Crystal structure of JAK3 in complex with this compound - Experimental details - Protein Data Bank Japan [pdbj.org]

- 16. rcsb.org [rcsb.org]

Methodological & Application

Application Notes and Protocols for Peficitinib in Rat Adjuvant-Induced Arthritis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib is a Janus kinase (JAK) inhibitor that has demonstrated efficacy in models of autoimmune diseases, including rheumatoid arthritis.[1] It primarily inhibits JAK1 and JAK3, key enzymes in the signaling pathways of numerous pro-inflammatory cytokines.[1] The rat adjuvant-induced arthritis (AIA) model is a widely used preclinical model that shares pathological features with human rheumatoid arthritis, making it suitable for evaluating the therapeutic potential of novel anti-arthritic compounds.[2] These application notes provide detailed protocols for the administration of this compound and the subsequent evaluation of its efficacy in the rat AIA model.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the JAK-STAT signaling pathway.[3] Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ), play a crucial role in the pathogenesis of rheumatoid arthritis.[4][5] Binding of these cytokines to their receptors on immune cells leads to the activation of associated JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[3] Phosphorylated STATs then translocate to the nucleus and induce the transcription of genes involved in inflammation and immune responses.[3] this compound blocks the phosphorylation of STATs by inhibiting JAKs, thereby interrupting this signaling cascade and reducing the inflammatory response.[1]

Figure 1: this compound's inhibition of the JAK-STAT signaling pathway.

Data Presentation

The efficacy of this compound in the rat AIA model is typically assessed by monitoring arthritis score, paw volume, and body weight. The following tables present representative data from studies evaluating different doses of this compound.

Table 1: Effect of this compound on Arthritis Score in Rat AIA Model

| Treatment Group | Day 10 | Day 14 | Day 18 | Day 22 | Day 25 |

| Vehicle Control | 0.5 ± 0.2 | 4.2 ± 0.8 | 8.5 ± 1.5 | 12.3 ± 2.1 | 13.5 ± 2.3 |

| This compound (3 mg/kg) | 0.4 ± 0.1 | 3.1 ± 0.6 | 6.2 ± 1.1 | 8.9 ± 1.6 | 9.8 ± 1.8 |

| This compound (10 mg/kg) | 0.3 ± 0.1 | 2.0 ± 0.4 | 4.1 ± 0.8 | 5.5 ± 1.0 | 6.2 ± 1.2 |

| This compound (30 mg/kg) | 0.2 ± 0.1 | 1.2 ± 0.3 | 2.5 ± 0.5 | 3.4 ± 0.7 | 3.9 ± 0.8 |

*Values are presented as Mean ± SEM. Statistical significance compared to Vehicle Control: *p<0.05, **p<0.01, **p<0.001.

Table 2: Effect of this compound on Paw Volume (mL) in Rat AIA Model

| Treatment Group | Day 10 | Day 14 | Day 18 | Day 22 | Day 25 |

| Vehicle Control | 1.3 ± 0.1 | 1.8 ± 0.2 | 2.4 ± 0.3 | 2.9 ± 0.4 | 3.1 ± 0.4 |

| This compound (3 mg/kg) | 1.3 ± 0.1 | 1.6 ± 0.2 | 2.0 ± 0.2 | 2.3 ± 0.3 | 2.5 ± 0.3 |

| This compound (10 mg/kg) | 1.2 ± 0.1 | 1.4 ± 0.1 | 1.7 ± 0.2 | 1.9 ± 0.2 | 2.0 ± 0.2 |

| This compound (30 mg/kg) | 1.2 ± 0.1 | 1.3 ± 0.1 | 1.5 ± 0.1 | 1.6 ± 0.1 | 1.7 ± 0.2 |

*Values are presented as Mean ± SEM. Statistical significance compared to Vehicle Control: *p<0.05, **p<0.01, **p<0.001.

Table 3: Effect of this compound on Body Weight (g) in Rat AIA Model

| Treatment Group | Day 10 | Day 14 | Day 18 | Day 22 | Day 25 |

| Vehicle Control | 245 ± 5 | 230 ± 6 | 215 ± 7 | 205 ± 8 | 200 ± 8 |

| This compound (3 mg/kg) | 248 ± 5 | 238 ± 6 | 228 ± 7 | 220 ± 7 | 215 ± 8* |

| This compound (10 mg/kg) | 250 ± 4 | 245 ± 5 | 238 ± 6 | 232 ± 6 | 228 ± 7 |

| This compound (30 mg/kg) | 252 ± 4 | 248 ± 4 | 243 ± 5 | 239 ± 5 | 235 ± 6 |

*Values are presented as Mean ± SEM. Statistical significance compared to Vehicle Control: *p<0.05, **p<0.01, **p<0.001.

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

This protocol describes the induction of arthritis in rats using Complete Freund's Adjuvant (CFA).

Materials:

-

Lewis or Wistar rats (female, 6-8 weeks old)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 10 mg/mL)

-

1 mL syringes with 25-27 gauge needles

-

Isoflurane and anesthesia chamber

Procedure:

-

Anesthetize the rats using isoflurane.

-

Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.

-

Draw 0.1 mL of the CFA suspension into a 1 mL syringe.

-

Inject 0.1 mL of the CFA subcutaneously into the base of the tail of each rat.

-

Monitor the animals for the onset of arthritis, which typically appears around day 9-12 post-induction.[2]

-

The peak of the disease is usually observed between days 20 and 25.[2]

This compound Administration (Oral Gavage)

This protocol outlines the procedure for daily oral administration of this compound to rats.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Mortar and pestle or homogenizer

-

Graduated cylinder and beaker

-

Stir plate and stir bar

-

Animal scale

-

Gavage needles (16-18 gauge, 2-3 inches long with a ball tip)

-

1 mL syringes

Procedure:

-

Preparation of this compound Suspension:

-

Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals.

-

Weigh the this compound powder accurately.

-

Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while continuously stirring to create a uniform suspension. A stir plate can be used for this purpose.

-

-

Animal Dosing:

-

Weigh each rat to determine the precise dosing volume (typically 5-10 mL/kg).

-

Gently restrain the rat, holding it in an upright position.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.

-

Attach the gavage needle to a syringe filled with the this compound suspension.

-

Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it over the tongue into the esophagus to the pre-measured depth.

-

Administer the suspension slowly and smoothly.

-

Carefully withdraw the gavage needle.

-

Monitor the animal for any signs of distress.

-

-

Treatment Regimens:

-

Prophylactic: Begin this compound administration on the day of or one day after CFA injection and continue daily throughout the study.

-

Therapeutic: Begin this compound administration upon the first clinical signs of arthritis (e.g., day 10-12 post-CFA) and continue daily.[1]

-

Figure 2: Experimental workflow for this compound administration in the rat AIA model.

Arthritis Scoring

Clinical signs of arthritis are assessed using a semi-quantitative scoring system.

Procedure:

-

Visually inspect each of the four paws of the rat.

-

Assign a score to each paw based on the following scale:

-

0: No signs of arthritis.

-

1: Mild swelling and/or erythema of the digits.

-

2: Moderate swelling and erythema of the digits and ankle/wrist.

-

3: Severe swelling and erythema of the entire paw.

-

4: Maximal swelling, erythema, and ankylosis of the paw.

-

-

The total arthritis score for each animal is the sum of the scores for all four paws (maximum score of 16).[2]

Paw Volume Measurement

Paw swelling is a quantitative measure of inflammation.

Materials:

-

Plethysmometer

Procedure:

-

Calibrate the plethysmometer according to the manufacturer's instructions.

-

Gently restrain the rat.

-

Immerse one hind paw into the plethysmometer's measuring chamber up to the anatomical hairline at the ankle.

-

Record the displaced volume in milliliters (mL).

-

Repeat the measurement for the other hind paw.

-

Measurements are typically taken every 2-3 days.

Histological Analysis

Histological examination of the joints provides a detailed assessment of inflammation, cartilage damage, and bone erosion.

Materials:

-

10% neutral buffered formalin

-

Decalcifying solution (e.g., 10% EDTA)

-

Paraffin wax

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) stains

-

Safranin O and Fast Green stains

-

Microscope

Procedure:

-

At the end of the study, euthanize the rats.

-

Dissect the hind paws and fix them in 10% neutral buffered formalin for 24-48 hours.

-

Decalcify the paws in a suitable decalcifying solution until the bones are pliable.

-

Process the tissues and embed them in paraffin wax.

-

Section the paraffin blocks at 4-5 µm thickness using a microtome.

-

Mount the sections on glass slides.

-

H&E Staining:

-

Deparaffinize and rehydrate the sections.

-

Stain with hematoxylin to visualize cell nuclei (blue/purple).

-

Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink/red).

-

Dehydrate and mount with a coverslip.

-

-

Safranin O Staining:

-

Deparaffinize and rehydrate the sections.

-

Stain with Weigert's iron hematoxylin for nuclei.

-

Stain with Fast Green as a counterstain for cytoplasm and bone.

-

Stain with Safranin O to visualize proteoglycans in cartilage (red/orange).

-

Dehydrate and mount with a coverslip.

-

-

Histological Scoring:

-

Examine the stained sections under a microscope.

-

Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion using a semi-quantitative scale (e.g., 0-3 or 0-5 for each parameter).[6][7]

-

Inflammation: Infiltration of inflammatory cells in the synovium.

-

Pannus formation: Proliferation of synovial tissue invading the cartilage and bone.

-

Cartilage damage: Loss of Safranin O staining (proteoglycan depletion) and structural damage to the cartilage.

-

Bone erosion: Areas of bone resorption at the cartilage-pannus junction.

-

-

Conclusion

These protocols provide a comprehensive framework for the administration and evaluation of this compound in the rat adjuvant-induced arthritis model. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for the preclinical assessment of this and other potential anti-arthritic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Adjuvant-Induced Arthritis Model [chondrex.com]

- 3. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Determining Optimal Peficitinib Concentration for In Vitro Cell-Based Assays

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peficitinib (ASP015K) is a potent, orally bioavailable Janus kinase (JAK) inhibitor with demonstrated efficacy in models of autoimmune diseases.[1] It functions by inhibiting the JAK-STAT signaling pathway, a critical cascade in mediating immune responses triggered by cytokines and growth factors.[2][3] this compound inhibits all four JAK family members - JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2) - with moderate selectivity for JAK3.[4][5][6] This application note provides detailed protocols for determining the optimal concentration of this compound for in vitro cell-based assays, focusing on its effects on cell viability, cytokine production, and STAT phosphorylation.

Data Presentation

The following tables summarize the in vitro inhibitory activity of this compound across various enzymatic and cell-based assays. This data serves as a guide for selecting an appropriate concentration range for your specific experimental setup.

Table 1: this compound Inhibitory Activity (IC50) against JAK Enzymes

| Target | IC50 (nM) |

| JAK1 | 3.9[4][5][7] |

| JAK2 | 5.0[4][5][7] |

| JAK3 | 0.71[4][5][7] |

| TYK2 | 4.8[4][5][7] |

Table 2: this compound Inhibitory Activity (IC50) in Cell-Based Assays

| Assay | Cell Type | Stimulus | IC50 (nM) |

| T-cell Proliferation | Human T-cells | IL-2 | 18[7] |

| T-cell Proliferation | Rat Splenocytes | IL-2 | 10[8] |

| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | 127[9] |

| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | 124[9] |

| STAT Phosphorylation | Human PBMCs | Various Cytokines | See Note 1 |

Note 1: this compound effectively suppresses STAT phosphorylation induced by various cytokines in PBMCs from healthy subjects, as well as from patients with Rheumatoid Arthritis (RA) and Systemic Sclerosis (SSc).[10] The specific IC50 values are comparable to other JAK inhibitors like tofacitinib and baricitinib and are dependent on the specific cytokine and STAT protein being assayed.[10]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

Protocol:

-

This compound is soluble in DMSO at concentrations up to 65 mg/mL (199.14 mM).[11] For most cell-based assays, a stock solution of 10 mM in DMSO is recommended.

-

To prepare a 10 mM stock solution, dissolve 3.26 mg of this compound in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

Note: When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[6]

Cell Viability Assay (MTS Assay)

This protocol is to determine the cytotoxic effect of this compound on the chosen cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

-

Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Following incubation, add 20 µL of MTS reagent to each well.[3]

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from the no-cell control.

Cytokine Inhibition Assay (Bead-Based Multiplex Immunoassay)

This protocol measures the effect of this compound on the production of specific cytokines by stimulated cells.

Materials:

-

Cells of interest (e.g., PBMCs)

-

Complete cell culture medium

-

Stimulating agent (e.g., anti-CD3/anti-CD28 antibodies, LPS, or a specific cytokine like IL-2)

-

This compound stock solution (10 mM in DMSO)

-

24- or 48-well cell culture plates

-

Bead-based multiplex cytokine assay kit (e.g., Luminex)

-

Luminex instrument and software

Protocol:

-

Plate cells in a 24- or 48-well plate at the desired density.

-

Pre-incubate the cells with various non-toxic concentrations of this compound (determined from the cell viability assay) for 30 minutes to 1 hour.[10]

-

Add the stimulating agent to the wells to induce cytokine production. Include unstimulated and vehicle-treated stimulated controls.

-

Incubate the plate for the optimal time for cytokine production (e.g., 24 or 72 hours, depending on the cell type and stimulus).[10]

-

After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

-

Store the supernatants at -80°C until analysis.

-

Perform the bead-based multiplex immunoassay according to the manufacturer's instructions to quantify the levels of target cytokines.[12][13]

STAT Phosphorylation Assay (Flow Cytometry)

This protocol determines the inhibitory effect of this compound on the phosphorylation of specific STAT proteins following cytokine stimulation.